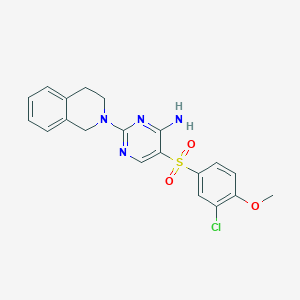

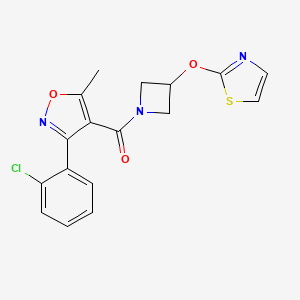

![molecular formula C19H17N3O2 B2916134 N-([2,4'-bipyridin]-4-ylmethyl)-3-methoxybenzamide CAS No. 2034433-07-1](/img/structure/B2916134.png)

N-([2,4'-bipyridin]-4-ylmethyl)-3-methoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-([2,4’-bipyridin]-4-ylmethyl)-3-methoxybenzamide” is a complex organic compound. It likely contains a bipyridine moiety, which is a type of heterocyclic compound consisting of two pyridine rings . The “N-([2,4’-bipyridin]-4-ylmethyl)” part suggests that a bipyridine ring is attached to a methyl group via a nitrogen atom. The “3-methoxybenzamide” part indicates the presence of a benzamide group with a methoxy group at the 3-position .

Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex, given the presence of multiple rings and functional groups. The bipyridine moiety would contribute to the rigidity of the molecule, while the methoxy and benzamide groups could potentially participate in various intermolecular interactions .

Chemical Reactions Analysis

Bipyridines are known to participate in a variety of chemical reactions, often acting as ligands in coordination complexes . The presence of the benzamide and methoxy groups could also influence the reactivity of the molecule .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of any stereochemistry. Bipyridines generally have high melting points and are often crystalline solids at room temperature . The presence of the methoxy and benzamide groups could influence properties like solubility and reactivity .

Scientific Research Applications

Antimicrobial Properties

Research has shown that derivatives of 3-methoxybenzamide exhibit potent antimicrobial properties. For instance, studies have identified compounds that are effective against bacterial pathogens by inhibiting critical proteins involved in bacterial cell division, such as FtsZ. This inhibition leads to the filamentation and lysis of bacterial cells, showcasing a potential route for developing new antibacterial agents (Haydon et al., 2010); (Ohashi et al., 1999).

Chemical Synthesis and Catalysis

Several studies have focused on the synthesis and catalytic applications of benzamide derivatives. For example, rhodium(III)-catalyzed chemodivergent annulations involving N-methoxybenzamides have been developed, showcasing innovative approaches to create complex molecules via C-H activation. This methodology allows for the efficient synthesis of compounds that could have pharmacological applications or serve as intermediates in organic synthesis (Xu et al., 2018).

Molecular Structure Studies

The detailed study of molecular structures is crucial for understanding the properties and reactivity of compounds. Investigations into the crystal structures of benzamide derivatives provide insights into their intermolecular interactions, which are essential for designing drugs with desired properties and for materials science applications. Structural analyses help in understanding how modifications in the molecular structure can influence physical and chemical properties, guiding the synthesis of more effective and targeted compounds (Yasuoka et al., 1969).

Mechanism of Action

Without specific information on the intended use or biological activity of this compound, it’s difficult to speculate on its mechanism of action. Bipyridines can act as ligands and form complexes with various metals, which can have a variety of effects depending on the specific metal and the overall structure of the complex .

properties

IUPAC Name |

3-methoxy-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O2/c1-24-17-4-2-3-16(12-17)19(23)22-13-14-5-10-21-18(11-14)15-6-8-20-9-7-15/h2-12H,13H2,1H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHMLPMMWOMDYIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-ethoxybenzenesulfonamide](/img/structure/B2916053.png)

![(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(3-methylpiperidin-1-yl)methanone](/img/structure/B2916054.png)

![Benzo[d]thiazol-6-yl(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2916055.png)

![N-(2-chlorophenyl)-2-[(4-fluorophenyl)sulfonyl]acetamide](/img/structure/B2916059.png)

![2-((4-isopropyl-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2916063.png)

![2-(4-(5-isopropyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N-methylacetamide](/img/structure/B2916065.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2916070.png)

![[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(1-methylpyrazol-3-yl)methanone](/img/structure/B2916073.png)